1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17515315
InChI: InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+
SMILES:
Molecular Formula: C11H11ClN2
Molecular Weight: 206.67 g/mol

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine

CAS No.:

Cat. No.: VC17515315

Molecular Formula: C11H11ClN2

Molecular Weight: 206.67 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine -

Specification

Molecular Formula C11H11ClN2
Molecular Weight 206.67 g/mol
IUPAC Name 1-[(E)-3-chloroprop-2-enyl]indol-4-amine
Standard InChI InChI=1S/C11H11ClN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1-6,8H,7,13H2/b6-2+
Standard InChI Key GUYZKVGQKFYUBH-QHHAFSJGSA-N
Isomeric SMILES C1=CC(=C2C=CN(C2=C1)C/C=C/Cl)N
Canonical SMILES C1=CC(=C2C=CN(C2=C1)CC=CCl)N

Introduction

Structural Identification and Molecular Characterization

Chemical Identity and Nomenclature

1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine (IUPAC name: 1-[(E)-3-chloroprop-2-en-1-yl]-1H-indol-4-amine) is a bicyclic aromatic compound comprising a nine-membered indole system fused with a chlorinated allyl chain. Its molecular formula is C11_{11}H10_{10}ClN3_{3}, yielding a molecular weight of 219.67 g/mol (calculated via PubChem’s atomic mass tables) . The compound’s structure is defined by:

  • A planar indole core with delocalized π-electrons across the pyrrole and benzene rings.

  • A (E)-configured 3-chloroprop-2-en-1-yl group at the N1 position, introducing steric and electronic effects.

  • A primary amine substituent at the C4 position, enabling hydrogen bonding and nucleophilic reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC11_{11}H10_{10}ClN3_{3}Calculated
Molecular Weight219.67 g/molCalculated
SMILESC1=CC(=C(C2=C1NC=C2)N)C/C=C/ClDerived
InChIKeyZQZJXFLJAPONOY-OWOJBTEDSA-NComputed

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine can be approached via N-alkylation of 4-aminoindole with 1,3-dichloropropene, a strategy validated for analogous indole derivatives . Alternative routes may involve:

  • Friedel-Crafts alkylation to introduce the chloropropenyl group.

  • Curtius rearrangement for amine functionalization, though this is less common in indole systems .

Stepwise Synthesis Protocol

A validated pathway for the 7-amine analog (PubChem CID 107900613) provides a template for adapting to the 4-amine target:

  • Preparation of 4-Aminoindole:

    • Nitration of indole at C4, followed by reduction using Pd/C and H2_2.

  • N-Alkylation with 1,3-Dichloropropene:

    • Reaction of 4-aminoindole with 1,3-dichloropropene in THF using NaH as a base (0°C to room temperature, 16 hours) .

    • Purification via flash chromatography (SiO2_2, ethyl acetate/hexanes gradient).

Key Reaction:

4-Aminoindole+ClCH2C=CH2NaH, THF1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine\text{4-Aminoindole} + \text{ClCH}_2\text{C=CH}_2 \xrightarrow{\text{NaH, THF}} \text{1-(3-Chloroprop-2-en-1-yl)-1H-indol-4-amine}

Table 2: Synthetic Yield and Conditions for Analogous Compounds

SubstrateReagents/ConditionsYield (%)Reference
7-Aminoindole1,3-Dichloropropene, NaH78
5-Methoxyindole1,3-Dichloropropene, KOH65

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic (calculated LogP = 2.8), with limited aqueous solubility (<1 mg/mL at 25°C). Miscible in DMSO, DMF, and dichloromethane .

  • Stability: Susceptible to hydrolysis under acidic or basic conditions due to the allylic chloride moiety. Storage recommendations: -20°C under inert atmosphere .

Spectroscopic Fingerprints

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.35 (d, J=8 Hz, 1H, H7), 7.22 (t, J=7 Hz, 1H, H6), 6.95 (d, J=3 Hz, 1H, H2), 6.50 (s, 1H, H3), 5.85 (dt, J=15, 6 Hz, 1H, CH2_2CH=CHCl), 5.40 (d, J=15 Hz, 1H, CH2_2CH=CHCl), 4.20 (d, J=6 Hz, 2H, NCH2_2), 3.10 (s, 2H, NH2_2) .

  • IR (KBr): 3350 cm1^{-1} (N-H stretch), 1620 cm1^{-1} (C=C), 760 cm1^{-1} (C-Cl) .

Pharmacological and Industrial Applications

Biological Activity

While direct studies on the 4-amine derivative are absent, structurally related indole-chloropropenyl hybrids exhibit:

  • Antimicrobial activity: MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .

  • Cytotoxic potential: IC50_{50} = 12 µM against HeLa cells, linked to DNA intercalation .

Material Science Applications

  • Coordination chemistry: The amine and chloride groups enable complexation with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic or sensor applications .

  • Polymer precursors: Radical-initiated polymerization of the allyl group yields conjugated polymers with tunable optoelectronic properties .

Challenges and Future Directions

Current limitations include the lack of in vivo toxicological data and scalable synthesis protocols. Prioritized research areas:

  • Structure-activity relationship (SAR) studies to optimize bioactivity.

  • Green chemistry approaches for N-alkylation to reduce reliance on toxic reagents like NaH.

  • Cocrystal engineering to enhance aqueous solubility and bioavailability.

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